Navigating the Synthesis and Application of Dichlorofluorophenylboronic Acids: A Technical Guide for Drug Discovery Professionals
Navigating the Synthesis and Application of Dichlorofluorophenylboronic Acids: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to the Properties, Synthesis, and Strategic Application of Dichlorofluorophenylboronic Acids in Modern Medicinal Chemistry.
Introduction: Clarifying Nomenclature and Strategic Importance
The precise arrangement of substituents on an aromatic ring is critical to its chemical behavior and biological activity. The query for "(3,6-Dichloro-2-fluorophenyl)boronic acid" presents a nomenclature that is non-standard for a simple six-membered aromatic ring, which is numbered sequentially from 1 to 6. It is likely that a different, valid substitution pattern was intended. This guide will focus on a representative and structurally plausible isomer, (3,5-Dichloro-4-fluorophenyl)boronic acid , while providing a broader technical overview of the synthesis, properties, and applications of the dichlorofluorophenylboronic acid class of reagents, which are of significant interest in pharmaceutical research and development.
These halogenated arylboronic acids are pivotal building blocks in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and conformational biases that can significantly influence the reactivity of the boronic acid and the biological activity of the resulting molecules. For researchers in drug discovery, a deep understanding of these reagents is essential for the rational design and efficient synthesis of novel therapeutic agents.
Core Properties of (3,5-Dichloro-4-fluorophenyl)boronic acid
A clear understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in synthesis. The key properties of the representative (3,5-Dichloro-4-fluorophenyl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1646614-31-4 | [1] |
| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |
| Molecular Weight | 208.81 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | Commercially available in various purities, e.g., 95% | [1] |
The Impact of Halogen Substitution on Reactivity and Acidity
The presence and position of fluorine and chlorine atoms on the phenyl ring are not merely for adding molecular weight; they are strategic modifications that profoundly impact the reagent's chemical properties.
The electron-withdrawing nature of fluorine and chlorine substituents increases the Lewis acidity of the boron atom.[2] This enhanced acidity can influence the rates of transmetalation in Suzuki-Miyaura coupling reactions.[3][4] The position of the fluorine atom is particularly crucial. An ortho-fluorine substituent, for instance, can engage in an intramolecular hydrogen bond with the boronic acid's hydroxyl group, affecting its conformation and reactivity.[3] This can be a key consideration in designing efficient coupling reactions.
Synthesis of Dichlorofluorophenylboronic Acids: A Step-by-Step Protocol
The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. Below is a representative, detailed protocol adapted from established synthetic procedures for halogenated arylboronic acids.
Experimental Protocol: Synthesis of a Dichlorofluorophenylboronic Acid
Objective: To synthesize a dichlorofluorophenylboronic acid from the corresponding dichlorofluorobromobenzene.
Materials:
-
1-Bromo-3,5-dichloro-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
2N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Heptane
Procedure:
-
Preparation of the Grignard Reagent:
-
Under a nitrogen atmosphere, place dried magnesium turnings in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Dissolve 1-bromo-3,5-dichloro-4-fluorobenzene in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromoarene solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added if initiation is slow).
-
Once the reaction begins (as evidenced by gentle refluxing), add the remaining bromoarene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise via the addition funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
-
Hydrolysis and Work-up:
-
Slowly add 2N hydrochloric acid to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the borate ester. Continue stirring for 1 hour.[5]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Wash the resulting crude solid with heptane to remove non-polar impurities, yielding the desired dichlorofluorophenylboronic acid.[5]
-
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of a dichlorofluorophenylboronic acid.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
Dichlorofluorophenylboronic acids are highly valued for their utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C(sp²)–C(sp²) bonds.[6] This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.[7]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or vinyl halide (the electrophile) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound (the dichlorofluorophenylboronic acid, activated by a base) transfers its organic group to the palladium(II) center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To couple a dichlorofluorophenylboronic acid with an aryl bromide using a microwave-assisted protocol for rapid reaction optimization and execution.
Materials:
-
(3,5-Dichloro-4-fluorophenyl)boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vials
Procedure:
-
Reaction Setup:
-
To a microwave reactor vial, add the aryl bromide (1.0 mmol), (3,5-dichloro-4-fluorophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[10]
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[10] The short reaction time is a key advantage of this method.
-
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Safety and Handling of Organoboronic Acids
While generally more stable and less toxic than many other organometallic reagents, dichlorofluorophenylboronic acids require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11][12]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust.[11][13]
-
Hygroscopicity: Boronic acids can be hygroscopic and may form cyclic anhydrides (boroxines) upon dehydration.[12] It is advisable to store them in a cool, dry place under an inert atmosphere. For reactions sensitive to water content, it may be necessary to dry the boronic acid prior to use.[14]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[13][15]
Conclusion
Dichlorofluorophenylboronic acids are sophisticated and powerful tools in the arsenal of the modern medicinal chemist. Their unique electronic properties, conferred by the strategic placement of halogen atoms, make them valuable precursors for creating complex molecular architectures. A thorough understanding of their synthesis, reactivity—particularly in the context of the Suzuki-Miyaura coupling—and proper handling is crucial for leveraging their full potential in the discovery and development of next-generation pharmaceuticals.
References
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
-
(n.d.). 2,3-Dichlorophenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]Phenylboronic-Acids%3A-Properties%2C-Gozdalik-K%C4%99dzia/8993f41ac82a47732a3962630048386c99052b65)
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
-
Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. DASH - Harvard. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]
-
Das, S., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
-
Royal Society of Chemistry. (n.d.). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 3-Fluorophenylboronic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
-
NIH. (2015). Synthetic biology for pharmaceutical drug discovery. PMC. Retrieved from [Link]
Sources
- 1. 3,5-Dichloro-4-fluorophenylboronic acid 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 [chemicalbook.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. orgsyn.org [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
